Cositecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

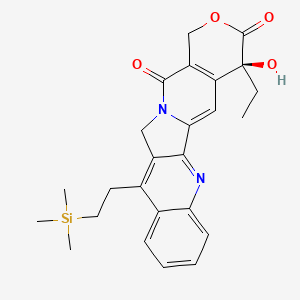

Cositecan (CAS 203923-89-1), also known as Karenitecin or BNP1350, is a highly lipophilic, semi-synthetic silicon-containing camptothecin analog. Engineered with a 7-[2-(trimethylsilyl)ethyl] substitution, it functions as a potent DNA topoisomerase I (Top1) inhibitor [1]. Unlike first-generation water-soluble camptothecins, Cositecan was specifically designed to overcome the rapid lactone hydrolysis and efflux pump-mediated drug resistance that plague the broader compound class [2]. Its unique physicochemical profile—characterized by extreme lipophilicity and near-complete plasma protein binding—makes it a critical precursor and reference standard for advanced formulation research, blood-brain barrier (BBB) penetration studies, and the development of next-generation Top1 inhibitors targeting multidrug-resistant systems [1].

Substituting Cositecan with conventional, water-soluble in-class alternatives like Topotecan or Irinotecan fundamentally compromises experimental integrity in pharmacokinetic and resistance models [1]. Standard camptothecins undergo rapid, pH-dependent reversible hydrolysis of their essential alpha-hydroxy-delta-lactone ring into an inactive carboxylate form under physiological conditions [1]. Furthermore, Topotecan and Irinotecan are well-documented substrates for P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2) efflux pumps [2]. Cositecan’s silicon-modified structure sterically hinders lactone hydrolysis and evades these efflux mechanisms, meaning its substitution with generic camptothecins will result in premature drug inactivation, skewed IC50 values in resistant cell lines, and failure to penetrate lipid-rich tissues such as the central nervous system [1].

Superior Lactone Stability Under Physiological Conditions

The intrinsic anti-neoplastic activity of camptothecins depends entirely on the intact lactone ring. In human plasma, Cositecan demonstrates remarkable stability, maintaining approximately 85% of the drug in the active lactone form at equilibrium [1]. In stark contrast, standard comparators exhibit poor stability, with Topotecan maintaining only 12% and Irinotecan 21% in the active lactone state [1]. This enhanced stability is driven by Cositecan's interaction with alpha-1 acid glycoprotein (AGP), which uniquely protects and even reverses the hydrolysis of the Cositecan lactone[2].

| Evidence Dimension | Active lactone fraction at equilibrium in human plasma |

| Target Compound Data | ~85% active lactone |

| Comparator Or Baseline | Topotecan (12%) and Irinotecan (21%) |

| Quantified Difference | 4-fold to 7-fold increase in active lactone retention |

| Conditions | Human whole blood / plasma equilibrium in vitro |

Procurement of Cositecan is essential for researchers requiring a Top1 inhibitor that remains structurally active in plasma-rich or in vivo assays without rapid degradation.

Overcoming ABC-Transporter Mediated Drug Resistance

Cositecan was engineered to bypass common cellular efflux mechanisms that severely limit the efficacy of earlier camptothecins. In vivo studies utilizing human ovarian cancer xenograft models demonstrated that Cositecan achieved tumor growth inhibition ranging from 81% to 91% [1]. In direct comparison, Topotecan achieved only 51% inhibition under the same conditions [1]. This significant performance gap is attributed to the fact that Cositecan is not a substrate for P-glycoprotein (P-gp) or multidrug resistance-associated proteins, whereas Topotecan and Irinotecan are heavily effluxed [1].

| Evidence Dimension | Tumor growth inhibition in ovarian cancer xenografts |

| Target Compound Data | 81% - 91% inhibition |

| Comparator Or Baseline | Topotecan (51% inhibition) |

| Quantified Difference | 30-40% absolute increase in growth inhibition |

| Conditions | In vivo human ovarian cancer xenograft models |

For laboratories modeling refractory or multidrug-resistant cancers, Cositecan provides a reliable, non-effluxed Top1 inhibitor baseline that standard camptothecins cannot offer.

Near-Complete Protein Binding for Sustained Bioavailability

The lipophilic nature of Cositecan drastically alters its interaction with plasma proteins compared to hydrophilic analogs. Equilibrium dialysis studies confirm that Cositecan is 98% to 99% bound to human plasma proteins, specifically alpha-1 acid glycoprotein (AGP) and human serum albumin (HSA) [1]. In contrast, Topotecan exhibits low and highly variable protein binding ranging from 17% to 44% [1]. This high binding affinity not only acts as a circulating depot for Cositecan but actively shields the lactone ring from aqueous hydrolysis[2].

| Evidence Dimension | Human plasma protein binding percentage |

| Target Compound Data | 98% - 99% bound |

| Comparator Or Baseline | Topotecan (17% - 44% bound) |

| Quantified Difference | 2-fold to 5-fold higher protein binding consistency |

| Conditions | Equilibrium dialysis with human plasma proteins (AGP and HSA) |

Researchers developing liposomal or nanoparticle drug delivery systems must select Cositecan to accurately model high-protein-binding, highly lipophilic payload dynamics.

Blood-Brain Barrier (BBB) Penetration and Neuro-Oncology Modeling

Due to its extreme lipophilicity derived from the 7-alkylsilane modification, Cositecan is highly suited for neuro-oncology research, specifically in malignant glioma models [1]. It is the preferred Top1 inhibitor for assays requiring significant BBB penetration, where water-soluble agents like Irinotecan fail to achieve therapeutic concentrations in CNS tissues[1].

Efflux Pump (P-gp/BCRP) Resistance Assays

Cositecan serves as an essential positive control or reference standard in multidrug resistance research [2]. Because it is not a substrate for P-glycoprotein or breast cancer resistance protein, it allows researchers to isolate Top1 mutation-driven resistance from simple efflux-driven resistance in novel cell line development [2].

Advanced Liposomal and Nanoparticle Formulation Development

The high lipophilicity and near-complete (98-99%) protein binding profile of Cositecan make it an ideal candidate payload for lipid-based nanoparticle (LNP) and micellar delivery systems [3]. Formulation scientists procure Cositecan to study payload retention, release kinetics, and lactone protection mechanisms in advanced drug delivery vehicles[3].

References

- [1] Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas. Neuro-Oncology. 2008.

- [2] Novel Camptothecin Derivatives. In Vivo 19: 283-292 (2005).

- [3] Evaluation of potential cytochrome p450 and plasma protein binding drug interactions for the class of camptothecins. J Anal Pharm Res. 2017.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Other CAS

Wikipedia

Dates

2: Daud AI, Dawson J, DeConti RC, Bicaku E, Marchion D, Bastien S, Hausheer FA 3rd, Lush R, Neuger A, Sullivan DM, Munster PN. Potentiation of a topoisomerase I inhibitor, karenitecin, by the histone deacetylase inhibitor valproic acid in melanoma: translational and phase I/II clinical trial. Clin Cancer Res. 2009 Apr 1;15(7):2479-87. doi: 10.1158/1078-0432.CCR-08-1931. Epub 2009 Mar 24. PubMed PMID: 19318485.

3: Grossman SA, Carson KA, Phuphanich S, Batchelor T, Peereboom D, Nabors LB, Lesser G, Hausheer F, Supko JG; New Approaches to Brain Tumor Therapy CNS Consortium. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas. Neuro Oncol. 2008 Aug;10(4):608-16. doi: 10.1215/15228517-2008-030. Epub 2008 Jun 24. PubMed PMID: 18577560; PubMed Central PMCID: PMC2666235.

4: Kavanagh JJ, Sill MW, Ramirez PT, Warshal D, Pearl ML, Morgan MA. Phase II multicenter open-label study of karenitecin in previously treated epithelial ovarian and primary peritoneal cancer: a Gynecologic Oncology Group Study. Int J Gynecol Cancer. 2008 May-Jun;18(3):460-4. Epub 2007 Sep 13. PubMed PMID: 17854432.

5: Jacob E, Scorsone K, Blaney SM, D'Argenio DZ, Berg SL. Synergy of karenitecin and mafosfamide in pediatric leukemia, medulloblastoma, and neuroblastoma cell lines. Pediatr Blood Cancer. 2008 Apr;50(4):757-60. PubMed PMID: 17849472; PubMed Central PMCID: PMC2975705.

6: Miller AA, Herndon JE 2nd, Gu L, Green MR; Cancer and Leukemia Group B. Phase II trial of karenitecin in patients with relapsed or refractory non-small cell lung cancer (CALGB 30004). Lung Cancer. 2005 Jun;48(3):399-407. Epub 2005 Jan 23. PubMed PMID: 15893009.

7: Daud A, Valkov N, Centeno B, Derderian J, Sullivan P, Munster P, Urbas P, Deconti RC, Berghorn E, Liu Z, Hausheer F, Sullivan D. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study. Clin Cancer Res. 2005 Apr 15;11(8):3009-16. PubMed PMID: 15837755.

8: Smith JA, Newman RA, Hausheer FH, Madden T. Evaluation of in vitro drug interactions with karenitecin, a novel, highly lipophilic camptothecin derivative in phase II clinical development. J Clin Pharmacol. 2003 Sep;43(9):1008-14. PubMed PMID: 12971034.

9: Smith JA, Hausheer F, Newman RA, Madden TL. Development of a high-performance liquid chromatographic method to determine the concentration of karenitecin, a novel highly lipophilic camptothecin derivative, in human plasma and urine. J Chromatogr B Biomed Sci Appl. 2001 Aug 5;759(1):117-24. PubMed PMID: 11499615.

10: Matsui S, Endo W, Wrzosek C, Haridas K, Seetharamulu P, Hausheer FH, Rustum YM. Characterisation of a synergistic interaction between a thymidylate synthase inhibitor, ZD1694, and a novel lipophilic topoisomerase I inhibitor karenitecin, BNP1100: mechanisms and clinical implications. Eur J Cancer. 1999 Jun;35(6):984-93. PubMed PMID: 10533483.

Explore Compound Types